molecular formula C8H4BrNO2 B13053135 6-Bromobenzo[D]isoxazole-3-carbaldehyde

6-Bromobenzo[D]isoxazole-3-carbaldehyde

Cat. No.: B13053135
M. Wt: 226.03 g/mol
InChI Key: SZJFHIHJWQBAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzo[D]isoxazole-3-carbaldehyde is a heterocyclic aromatic compound featuring a benzo[d]isoxazole core substituted with a bromine atom at position 6 and an aldehyde group at position 3. Its molecular formula is C₈H₄BrNO₂, with a molecular weight of 226.03 g/mol. The bromine atom enhances electrophilic aromatic substitution reactivity, while the aldehyde group facilitates nucleophilic additions or condensations, making it versatile for derivatization .

Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromo-1,2-benzoxazole-3-carbaldehyde

InChI

InChI=1S/C8H4BrNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-4H

InChI Key

SZJFHIHJWQBAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[D]isoxazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Various substituted isoxazole derivatives.

    Oxidation Products: 6-Bromobenzo[D]isoxazole-3-carboxylic acid.

    Reduction Products: 6-Bromobenzo[D]isoxazole-3-methanol

Scientific Research Applications

Medicinal Chemistry

6-Bromobenzo[D]isoxazole-3-carbaldehyde and its derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents.

Anticancer Activity

Several studies have demonstrated the anticancer potential of isoxazole derivatives, including those based on this compound. For instance, compounds derived from isoxazole structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.

  • Case Study : A study evaluated the cytotoxic effects of a series of isoxazole derivatives against multiple cancer cell lines, revealing that certain derivatives exhibited sub-micromolar activity against COX-2 enzymes, which are often overexpressed in cancerous tissues .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.95COX-2 Inhibition
Compound BHeLa2.5Apoptosis Induction

Anti-inflammatory Properties

Isoxazole derivatives have also been studied for their anti-inflammatory effects. The presence of bromine in the structure has been linked to enhanced selectivity towards COX-2, making these compounds suitable candidates for treating inflammatory diseases.

  • Case Study : A synthesis of 6-bromo substituted isoxazoles showed significant anti-inflammatory activity in animal models, particularly those induced by carrageenan .

Neuroprotective Effects

Research has indicated that certain isoxazole derivatives may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease.

  • Case Study : A derivative of this compound was tested for its ability to inhibit neuroinflammation and promote neuronal survival in vitro, showing promising results that warrant further investigation .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives has been a focus of research, especially regarding their action against biofilm-forming pathogens.

  • Case Study : A study assessed the antimicrobial activity of various isoxazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, with results indicating effective inhibition at low concentrations .
CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound CS. aureus1 µg/mL
Compound DP. aeruginosa2 µg/mL

Hypoxia-Inducible Factor Inhibition

Recent research has explored the role of benzo[D]isoxazole derivatives in inhibiting hypoxia-inducible factor (HIF), which plays a critical role in tumor progression and metastasis.

  • Case Study : Compounds derived from benzo[D]isoxazole were synthesized and evaluated for their inhibitory effects on HIF-1α transcription under hypoxic conditions, demonstrating a concentration-dependent response .

Cosmetic Applications

Emerging research suggests that derivatives of this compound may also find applications in cosmetic formulations due to their potential skin benefits.

Skin Bioavailability Studies

Studies focusing on the topical application of isoxazole derivatives have examined their bioavailability and efficacy in dermatological formulations, highlighting their potential use in cosmetic products aimed at improving skin health .

Mechanism of Action

The mechanism of action of 6-Bromobenzo[D]isoxazole-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom and isoxazole ring contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Halogen Substitution at Position 6

Variations in the halogen substituent at position 6 significantly influence electronic and steric properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
6-Bromobenzo[D]isoxazole-3-carbaldehyde Br (C6), CHO (C3) 226.03 High reactivity for nucleophilic additions; used in drug intermediates 401567-43-9*
6-Fluorobenzo[D]isoxazole-3-carbaldehyde F (C6), CHO (C3) 165.12 Lower molecular weight; increased electronegativity may enhance metabolic stability 1824114-20-6
6-Chlorobenzo[D]isoxazole-3-carbaldehyde Cl (C6), CHO (C3) 181.58 Intermediate halogen size; balances reactivity and stability Not explicitly listed Inferred

Notes:

  • Fluorine’s electronegativity enhances electron-withdrawing effects, which could stabilize the aldehyde group against oxidation .

Functional Group Variations at Position 3

The aldehyde group at position 3 is critical for reactivity. Substitutions alter chemical behavior:

Compound Name Substituent at C3 Molecular Weight (g/mol) Key Differences CAS Number Reference
This compound CHO 226.03 Reactive toward nucleophiles (e.g., amines for Schiff base formation) 401567-43-9*
6-Bromobenzo[d]isoxazol-3(2H)-one Ketone (C=O) 212.02 Less reactive than aldehyde; stabilized enol tautomers possible 65685-50-9
2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid CH₂COOH 270.08 Acidic proton enables salt formation; potential for peptide coupling Not explicitly listed

Notes:

  • Aldehydes are more electrophilic than ketones, making this compound preferable for condensation reactions .
  • The acetic acid derivative offers solubility in basic aqueous solutions, unlike the aldehyde or ketone analogs .

Substituent Diversity on the Benzoisoxazole Core

Additional substituents modulate electronic and steric effects:

Compound Name Additional Substituents Molecular Weight (g/mol) Impact on Properties CAS Number Reference
3-Chloro-6-methylbenzo[d]isoxazole Cl (C3), CH₃ (C6) 183.62 Methyl group increases steric hindrance; chlorine enhances electrophilicity Not explicitly listed
5-Bromo-3-chlorobenzo[d]isoxazole Br (C5), Cl (C3) 237.46 Dual halogenation may enhance halogen bonding in crystal packing 1260903-12-5
4-Bromo-3-methylbenzo[d]isoxazole Br (C4), CH₃ (C3) 212.03 Methyl group at C3 reduces reactivity at that position Not explicitly listed

Notes:

  • Methyl groups (e.g., at C3 or C6) reduce accessibility for reactions at substituted positions but improve lipophilicity .
  • Dual halogenation (e.g., 5-Bromo-3-chloro) may improve binding affinity in target proteins due to halogen bonding .

Biological Activity

6-Bromobenzo[D]isoxazole-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrN2O, with a molecular weight of 227.06 g/mol. The compound features a bromine atom attached to the benzene ring of the isoxazole structure, which contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC9H6BrN2O
Molecular Weight227.06 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds containing the isoxazole moiety exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential use as antibacterial agents .
  • Anticancer Properties : Research indicates that this compound may act as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy. HDAC inhibitors are known to induce apoptosis and cell cycle arrest in cancer cells .
  • Neuroprotective Effects : Isoxazole derivatives have been investigated for their neuroprotective properties, with some studies indicating potential benefits in models of neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the efficacy of various isoxazole derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited moderate activity with MIC values ranging from 0.34 to 0.41 μM, suggesting that this compound could be developed into an effective antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In vitro studies on human promyelocytic leukemia cell lines revealed that compounds similar to this compound induced significant cytotoxic effects. One derivative was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, indicating a mechanism involving apoptosis and cell cycle regulation .
  • HDAC Inhibition : A series of compounds based on the isoxazole structure were screened for HDAC inhibitory activity. One notable compound demonstrated IC50 values significantly lower than other known inhibitors, reinforcing the potential of this compound in cancer treatment strategies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis conditions for 6-Bromobenzo[d]isoxazole-3-carbaldehyde?

  • Methodological Answer: Reaction optimization should focus on solvent selection (e.g., using polar aprotic solvents for improved solubility), temperature control (e.g., reflux conditions for enhanced reaction rates), and purification techniques such as column chromatography with gradients of PE/EtOAc (10:1) to isolate the product efficiently. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of brominating agents can mitigate side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated solvents (e.g., CDCl₃) is critical for structural confirmation. Key signals include the aldehyde proton (~δ 9.13 ppm) and aromatic protons (δ 7.48–7.86 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELX software for refinement) validate molecular weight and crystal packing .

Q. How does the bromine substituent influence the stability of this compound under varying storage conditions?

  • Methodological Answer: The electron-withdrawing bromine atom increases susceptibility to hydrolysis under humid conditions. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity) with HPLC monitoring. Storage in inert atmospheres (argon) and desiccants is recommended to prevent aldehyde oxidation .

Q. What are common impurities encountered during the synthesis of this compound, and how can they be resolved?

  • Methodological Answer: Debrominated byproducts (e.g., benzo[d]isoxazole-3-carbaldehyde) and dimerization products may form. Impurity profiling via GC-MS or LC-MS, followed by gradient elution in column chromatography (silica gel, hexane/ethyl acetate), effectively isolates the target compound .

Q. Which analytical techniques are best suited for quantifying this compound in complex mixtures?

  • Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) provides high sensitivity. Calibration curves using authentic standards and internal normalization methods ensure accuracy. For trace analysis, UPLC coupled with tandem mass spectrometry (MS/MS) enhances detection limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

  • Methodological Answer: Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Use variable-temperature NMR to identify exchange broadening, and compare experimental data with computational predictions (DFT calculations for chemical shifts). Cross-validate with 2D NMR techniques (COSY, HSQC) .

Q. What strategies are effective for designing multi-step syntheses of this compound-based bioactive compounds?

  • Methodological Answer: Prioritize protecting group strategies (e.g., tert-butyl carbamate for amine functionalities) and sequential cross-coupling reactions (Suzuki-Miyaura for aryl extensions). Optimize each step via Design of Experiments (DoE) to balance yield and purity. Final deprotection and purification steps should use mild acidic conditions (TFA) and preparative HPLC .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects (PCM models) and transition state analysis (IRC) provide insights into kinetic barriers. Validate predictions with experimental kinetics (stopped-flow techniques) .

Q. What statistical methods are appropriate for analyzing reproducibility issues in synthetic yields of this compound?

  • Methodological Answer: Apply ANOVA to assess batch-to-batch variability. Use Grubbs’ test to identify outliers in yield data. Control charts (e.g., X-bar and R charts) monitor process stability. For small datasets, non-parametric tests (Mann-Whitney U) compare experimental conditions .

Q. How can researchers evaluate the bioactivity of this compound derivatives in drug discovery pipelines?

  • Methodological Answer: Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Determine IC₅₀ values via dose-response curves (4-parameter logistic model). For in vivo studies, employ pharmacokinetic profiling (Cmax, AUC) and toxicity assays (MTD in rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.